

Roginolisib: A Deep Dive into a Non-ATP Competitive PI3Kδ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Roginolisib		
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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of **Roginolisib** (IOA-244), a first-inclass, orally bioavailable, allosteric modulator of phosphoinositide 3-kinase delta (PI3K δ). Unlike traditional ATP-competitive inhibitors, **Roginolisib** employs a unique mechanism of action that contributes to its high selectivity and favorable safety profile, making it a promising candidate in the landscape of cancer therapeutics. This document collates preclinical and clinical data, details experimental methodologies, and visualizes key pathways and processes.

Core Concepts: Mechanism of Action and Allosteric Modulation

Roginolisib is a highly selective inhibitor of PI3K δ , a lipid kinase predominantly expressed in hematopoietic cells and playing a crucial role in B-cell signaling and immune regulation.[1] Dysregulation of the PI3K δ pathway is implicated in various hematological malignancies and solid tumors.[2][3]

What sets **Roginolisib** apart is its non-ATP competitive mode of inhibition.[2][3] It functions as an allosteric modulator, binding to a site distinct from the ATP-binding pocket. Specifically, evidence suggests that **Roginolisib** binds to the C-terminus of the p110 δ catalytic subunit. This interaction induces a conformational change in the enzyme, rendering it inactive. This mechanism avoids direct competition with the high intracellular concentrations of ATP, potentially leading to a more sustained and targeted inhibition.



The allosteric nature of **Roginolisib**'s binding is a key contributor to its remarkable selectivity for the δ isoform over other Class I PI3K isoforms (α , β , and γ). This high selectivity is thought to underlie its improved tolerability profile compared to earlier generations of pan-PI3K or less selective PI3K δ inhibitors, which have been associated with significant off-target toxicities.

Quantitative Data: Potency and Selectivity

The following tables summarize the key quantitative data for **Roginolisib** from various in vitro studies.

Parameter	Value	Assay/Cell Line	Reference
ΙC50 (ΡΙ3Κδ)	145 nM	Kinase Assay	
IC50 (pAkt in Ramos B cells)	280 nM	BCR-induced pAkt	
IC50 (B cell proliferation)	48 nM	Ramos B cells	-

Experimental Protocols

This section details the methodologies for key experiments used to characterize **Roginolisib**'s mechanism of action and efficacy.

In Vitro Kinase Inhibition Assay

- Objective: To determine the half-maximal inhibitory concentration (IC50) of Roginolisib against PI3Kδ.
- Methodology:
 - Recombinant human PI3Kδ enzyme is incubated with Roginolisib at varying concentrations.
 - The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.



- The production of the phosphorylated product (e.g., PIP3) is measured using a detection reagent that generates a luminescent or fluorescent signal.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell-Based Phospho-Akt Assay

- Objective: To assess the ability of **Roginolisib** to inhibit PI3K δ signaling in a cellular context.
- Methodology:
 - \circ Ramos B cells, a human Burkitt's lymphoma cell line with constitutive PI3K δ signaling, are treated with a range of **Roginolisib** concentrations.
 - \circ The cells are stimulated with an activator of the B-cell receptor (BCR) pathway (e.g., anti-IgM) to induce robust PI3K δ signaling.
 - Following treatment and stimulation, cells are lysed, and the levels of phosphorylated Akt (pAkt), a downstream effector of PI3K, are measured by Western blot or a quantitative immunoassay (e.g., ELISA).
 - The IC50 for pAkt inhibition is determined from the dose-response curve.

B-Cell Proliferation Assay

- Objective: To evaluate the effect of **Roginolisib** on the proliferation of B-cell lymphoma cells.
- Methodology:
 - Ramos B cells are seeded in microplates and treated with serial dilutions of Roginolisib.
 - The cells are incubated for a defined period (e.g., 72 hours) to allow for proliferation.
 - Cell viability and proliferation are assessed using a colorimetric or fluorometric assay (e.g., MTS or CellTiter-Glo).

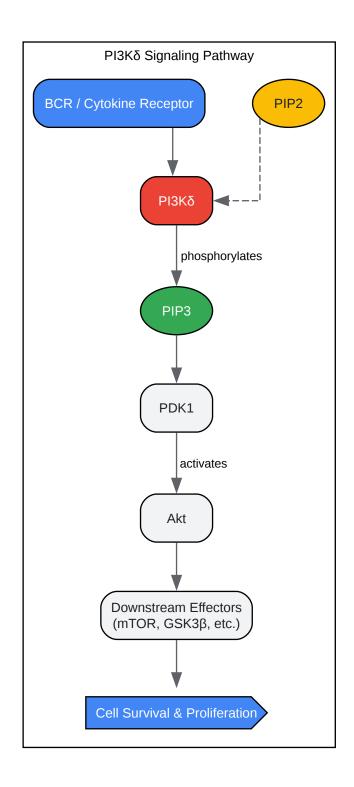


 The IC50 for the inhibition of B-cell proliferation is calculated from the resulting doseresponse curve.

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key concepts related to **Roginolisib**'s mechanism of action.

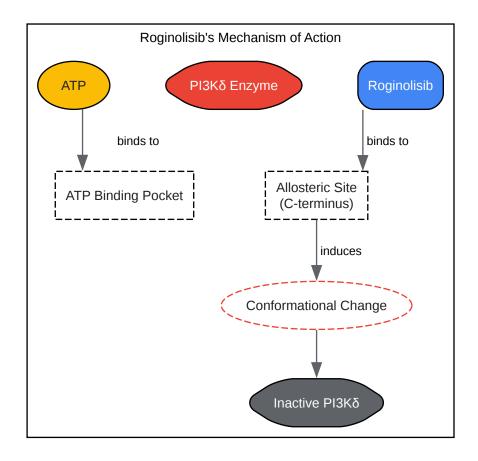




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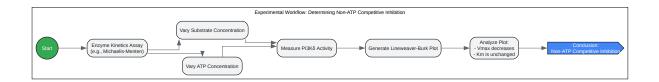
Caption: Simplified PI3K δ signaling cascade.





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Caption: Allosteric inhibition by Roginolisib.



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Caption: Workflow for confirming non-ATP competition.



Clinical Development and Future Directions

Roginolisib is currently being evaluated in multiple clinical trials for a range of malignancies, including uveal melanoma, non-small cell lung cancer, myelofibrosis, and chronic lymphocytic leukemia. The favorable safety profile observed in early clinical studies, with a low incidence of severe toxicities, supports its potential for long-term administration and combination with other anti-cancer agents.

The unique, non-ATP competitive, allosteric mechanism of **Roginolisib** represents a significant advancement in the field of PI3K δ inhibition. Its high selectivity and promising clinical data suggest that it could become a valuable therapeutic option for patients with a variety of cancers, particularly those driven by dysregulated PI3K δ signaling. Further research will continue to elucidate its full therapeutic potential and its role in the evolving landscape of precision oncology.

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- To cite this document: BenchChem. [Roginolisib: A Deep Dive into a Non-ATP Competitive PI3Kδ Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2511894#roginolisib-as-a-non-atp-competitive-inhibitor]

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